molecular formula C20H23N3O2 B2666725 3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide CAS No. 1448026-82-1

3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide

Cat. No. B2666725
CAS RN: 1448026-82-1
M. Wt: 337.423
InChI Key: WPGLXVVAVPDCPP-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide, also known as DMHBA, is a synthetic compound that has been extensively studied for its potential use in the field of medicine. DMHBA belongs to the class of benzamide derivatives and has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Transformations

The synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates provides insight into the preparation of compounds related to 3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide, highlighting methods for introducing amino groups into the indole structure, which is crucial for developing new chemical entities with potential biological activities (Cucek & Verček, 2008).

Thermal Properties of Complexes

The study on vanadyl complexes with azo-containing Schiff-base dyes, including compounds related to 3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide, explores their thermal properties and potential applications in materials science. This research demonstrates the importance of structural modifications in influencing the thermal stability and reactivity of metal-organic frameworks (Al‐Hamdani et al., 2016).

Alkylation Potential

Mannich bases derived from hydroxy-indoles, similar to 3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide, have been studied for their potential as alkylation agents. This research underscores the synthetic utility of such compounds in organic chemistry, particularly in the modification of C-acidic compounds, which can lead to the development of novel therapeutic agents (Troxler, 1968).

Reactions with NH-acidic Heterocycles

The reactions of 3-(dimethylamino)-2H-azirines with 1,3-benzoxazole-2(3H)-thione provide insights into the reactivity of compounds similar to 3-(dimethylamino)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzamide with NH-acidic heterocycles. This research is significant for understanding the reaction mechanisms and for the design of heterocyclic compounds with potential pharmacological applications (Ametamey & Heimgartner, 1990).

properties

IUPAC Name

3-(dimethylamino)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-22(2)15-8-6-7-14(11-15)20(25)21-12-19(24)17-13-23(3)18-10-5-4-9-16(17)18/h4-11,13,19,24H,12H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGLXVVAVPDCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide

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